(R)-3-Boc-amino-butylamine
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Overview
Description
®-3-Boc-amino-butylamine is a chiral amine compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its utility as an intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Boc-amino-butylamine typically involves the protection of the amino group of ®-3-amino-butylamine with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of ®-3-amino-butylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis of ®-3-Boc-amino-butylamine follows similar principles but may involve optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Oxidation: ®-3-Boc-amino-butylamine can undergo oxidation reactions, although these are less common due to the presence of the Boc protecting group.
Reduction: The compound can be reduced to yield the corresponding amine, ®-3-amino-butylamine, by removing the Boc group through hydrogenation or treatment with strong acids like trifluoroacetic acid.
Substitution: Nucleophilic substitution reactions can occur at the amino group, especially after deprotection of the Boc group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or trifluoroacetic acid.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the amine.
Reduction: ®-3-amino-butylamine.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
®-3-Boc-amino-butylamine is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex organic molecules and chiral auxiliaries.
Biology: In the preparation of biologically active compounds for studying enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical agents, including potential drugs for treating neurological disorders.
Industry: In the production of fine chemicals and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of ®-3-Boc-amino-butylamine primarily involves its role as a synthetic intermediate. The Boc protecting group stabilizes the amino group, allowing for selective reactions at other sites of the molecule. Upon deprotection, the free amine can participate in various biochemical pathways, depending on the target molecule being synthesized.
Comparison with Similar Compounds
(S)-3-Boc-amino-butylamine: The enantiomer of ®-3-Boc-amino-butylamine, differing in the spatial arrangement of atoms around the chiral center.
N-Boc-1,4-butanediamine: A similar compound with an additional amino group.
N-Boc-2-aminoethanol: A compound with a hydroxyl group instead of an additional carbon chain.
Uniqueness: ®-3-Boc-amino-butylamine is unique due to its specific chiral configuration, which can impart distinct biological activity and selectivity in synthetic applications. Its Boc protecting group also provides stability and selectivity in reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[(2R)-4-aminobutan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFFSNZHLGGAJC-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCN)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170367-69-8 |
Source
|
Record name | 1,1-Dimethylethyl N-[(1R)-3-amino-1-methylpropyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170367-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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